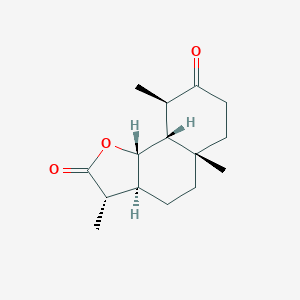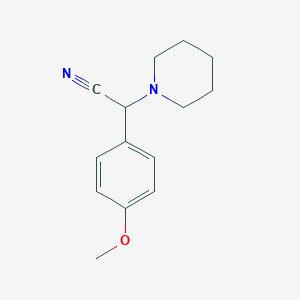
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPDP or 3-Methyl-5-phenyl-4-phenyldiazenylisoxazole, and it has a molecular formula of C18H14N4O.
Mécanisme D'action
The mechanism of action of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene in lab experiments is its potential for various applications. It is a versatile compound that can be used in the synthesis of organic semiconductors, MOFs, and as a potential anticancer agent. However, one of the limitations of using MPDP in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
The potential applications of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are vast, and there are many future directions that can be explored. One potential direction is the development of new organic semiconductors using MPDP as a building block. Another direction is the synthesis of new MOFs using MPDP as a ligand. Additionally, further research can be conducted to explore the anticancer properties of MPDP and its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a multi-step process that involves the reaction of 3-methyl-4-phenyldiazenylisoxazole with phenyl isocyanate. The reaction takes place in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, MPDP has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic field-effect transistors and organic solar cells.
In the field of materials science, MPDP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, separation, and catalysis. In medicinal chemistry, MPDP has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Numéro CAS |
30082-03-2 |
|---|---|
Nom du produit |
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(3-methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13N3O/c1-12-15(18-17-14-10-6-3-7-11-14)16(20-19-12)13-8-4-2-5-9-13/h2-11H,1H3 |
Clé InChI |
LSTKIGHUFIJZML-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
30082-03-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



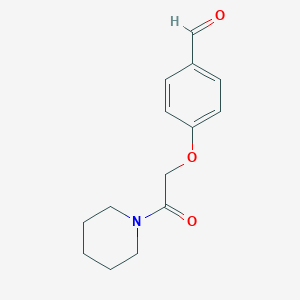


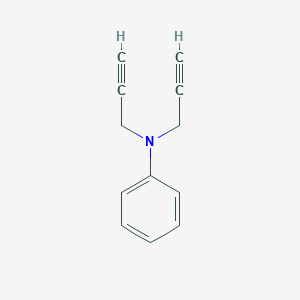
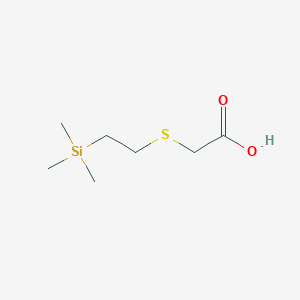




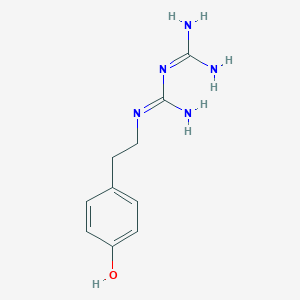
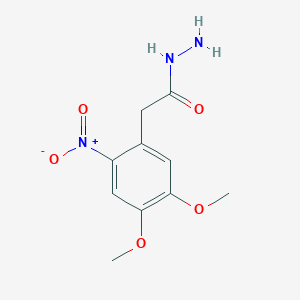
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
